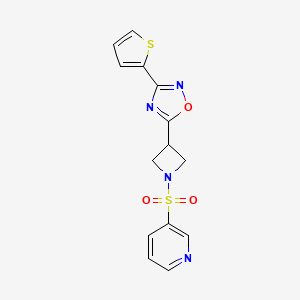

5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c19-23(20,11-3-1-5-15-7-11)18-8-10(9-18)14-16-13(17-21-14)12-4-2-6-22-12/h1-7,10H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHWEKYDUVQFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole likely involves multiple steps, including the formation of the azetidine ring, the sulfonylation of the pyridine, and the construction of the oxadiazole ring. Typical reaction conditions might include:

Formation of Azetidine Ring: This could involve cyclization reactions under basic or acidic conditions.

Sulfonylation of Pyridine: This step might use sulfonyl chlorides in the presence of a base.

Construction of Oxadiazole Ring: This could involve cyclization reactions using hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

1.1. Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoximes or hydrazide intermediates:

-

Hydrazide Cyclization : Reaction of 3-(pyridin-3-ylsulfonyl)azetidine-3-carbohydrazide with thiophene-2-carbonyl chloride in the presence of POCl₃ or PCl₅ yields the oxadiazole ring .

-

Amidoxime Route : Condensation of amidoximes with carboxylic acid derivatives under microwave irradiation (e.g., 120°C, 30 min) provides higher yields (75–85%) compared to conventional heating .

Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidoxime formation | NH₂OH·HCl, EtOH, 80°C, 6 h | 70% | |

| Cyclization | POCl₃, reflux, 8 h | 68% |

1.2. Sulfonylation of Azetidine

The pyridin-3-ylsulfonyl group is introduced via sulfonylation of azetidine:

-

Reagents : Pyridine-3-sulfonyl chloride reacts with azetidine in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base.

-

Yield : 82–90% after purification by column chromatography (SiO₂, hexane:EtOAc = 3:1).

1.3. Functionalization of Thiophene Substituent

The thiophene-2-yl group undergoes electrophilic substitution reactions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of thiophene .

-

Halogenation : Br₂ in acetic acid selectively brominates the thiophene ring (60–65% yield) .

2.1. Nucleophilic Substitution

The oxadiazole ring undergoes substitution at the 5-position due to its electron-deficient nature:

-

With Amines : Reaction with primary amines (e.g., methylamine) in DMF at 100°C replaces the azetidine moiety, forming 5-amino-1,2,4-oxadiazoles (55–60% yield) .

-

With Thiols : Thiophenol in NaOH/EtOH displaces the sulfonyl group, generating 5-(arylthio)-derivatives .

2.2. Ring-Opening Reactions

Strong bases or acids cleave the oxadiazole ring:

-

Acidic Hydrolysis : HCl (6M) at reflux converts the oxadiazole into a diamide derivative .

-

Basic Conditions : NaOH (10%) generates thiophene-2-carboxamide and pyridin-3-sulfonamide fragments.

Spectroscopic Characterization

Key spectral data for reaction monitoring:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.75 (d, 1H, pyridine-H), 7.85 (m, 2H, thiophene-H), 4.30 (m, 1H, azetidine-H) | |

| ESI-MS | [M+H]⁺ m/z 363.4 (calc. 362.4) | |

| IR | 1580 cm⁻¹ (C=N), 1350 cm⁻¹ (S=O) |

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C (DSC).

-

Photodegradation : UV light (254 nm) in MeOH cleaves the oxadiazole ring within 24 h.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are significant for its application in pharmaceuticals:

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety have shown promising anticancer properties. In vitro studies demonstrate that 5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can inhibit the proliferation of various cancer cell lines. Mechanisms attributed to its anticancer effects include:

- Inhibition of DNA and RNA synthesis.

- Induction of apoptosis in cancer cells.

These properties suggest its potential as a lead compound in cancer therapy development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives of oxadiazoles have demonstrated effectiveness against a range of bacteria and fungi. The presence of the thiophene and pyridine groups enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Such effects are crucial for treating conditions like arthritis and other inflammatory diseases. Further investigation is warranted to elucidate the specific pathways involved in its anti-inflammatory action .

Case Study 1: Anticancer Efficacy

In a study published in Drug Design, Development and Therapy, researchers synthesized several oxadiazole derivatives and tested their anticancer efficacy against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells .

Case Study 2: Antimicrobial Screening

A study focused on the antimicrobial activity of various oxadiazole derivatives revealed that those containing thiophene rings showed enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that the incorporation of thiophene into the oxadiazole framework may improve antibacterial efficacy .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it might interfere with cell division or signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

The azetidine ring’s substitution pattern significantly impacts biological activity and physicochemical properties:

Key Insight : Pyridinylsulfonyl substituents balance polarity and binding interactions, whereas bulky groups (e.g., tetrahydronaphthalenyl) prioritize membrane penetration. Halogenated or aromatic substituents (e.g., chlorobenzyl) optimize lipophilicity for target engagement .

Variations at the 3-Position of 1,2,4-Oxadiazole

The thiophen-2-yl group is conserved in many analogues, but modifications here influence activity:

Key Insight : Chlorination of the thiophene (1d) or replacement with pyridyl (4l) enhances anticancer activity, suggesting that electronic modulation at this position is critical for target interaction .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Pyridinylsulfonyl (logP ~2.1) offers a balance between solubility and membrane permeability, whereas bromofuran (BI71990, logP ~3.5) may limit aqueous solubility .

- Metabolic Stability : Cyclopropylsulfonyl (CAS 1396888-27-9) resists oxidative metabolism, whereas benzyl groups (CAS 1351596-38-7) are prone to CYP450-mediated degradation .

Biological Activity

5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that combines several bioactive moieties, including a pyridine, azetidine, thiophene, and an oxadiazole ring. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features the following structural components:

- Pyridine : A nitrogen-containing aromatic ring that enhances solubility and biological activity.

- Azetidine : A four-membered cyclic amine that may contribute to the compound's pharmacological properties.

- Thiophene : A five-membered aromatic ring containing sulfur, which can enhance electronic properties.

- Oxadiazole : A heterocyclic compound known for its antimicrobial and anticancer activities.

The molecular formula of this compound is , with a molecular weight of 348.40 g/mol .

Antimicrobial Activity

The oxadiazole ring is well-documented for its broad-spectrum antimicrobial properties. Compounds containing this moiety have shown effectiveness against various bacterial and fungal strains. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated activity against Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the sulfonyl group in this compound may further enhance its antimicrobial efficacy by improving solubility and reactivity .

Anticancer Potential

Research indicates that compounds with an oxadiazole core exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, studies have shown that certain oxadiazole derivatives activate p53 pathways and caspase-3 cleavage in MCF-7 breast cancer cells, leading to increased apoptotic activity . The unique combination of functional groups in this compound may provide synergistic effects that enhance its anticancer potential compared to simpler derivatives.

Case Studies

- Antitubercular Activity : Research has highlighted the antitubercular effects of oxadiazole derivatives. Dhumal et al. (2016) reported that specific 1,3,4-oxadiazole compounds exhibited strong inhibitory effects against Mycobacterium bovis BCG . Molecular docking studies revealed binding affinities that suggest these compounds could effectively disrupt mycolic acid synthesis in the bacteria.

- Cytotoxicity Studies : In vitro evaluations against various cancer cell lines (e.g., PANC-1 pancreatic cancer and SK-MEL-2 melanoma) showed promising results for certain oxadiazole derivatives. Notably, some compounds displayed selective cytotoxicity towards cancer cells while sparing non-cancerous cells .

Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, and how is purity ensured?

Answer:

The compound is typically synthesized via cyclization reactions using precursors like amidoximes and activated carbonyl derivatives. Key steps include:

- Coupling reactions : Pyridin-3-ylsulfonyl azetidine intermediates are reacted with thiophene-substituted oxadiazole precursors under basic conditions (e.g., Cs₂CO₃ in DME at 50°C) .

- Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) is employed to isolate the product, yielding >90% purity. Analytical techniques like TLC (Rf tracking) and HPLC ensure homogeneity .

- Characterization : Confirmatory methods include H/C NMR for structural elucidation, HRMS for molecular mass verification, and FTIR for functional group analysis .

Advanced: How can enantioselective synthesis be achieved for azetidine-containing oxadiazoles, and what analytical tools validate stereochemical purity?

Answer:

Enantioselective synthesis often employs transition-metal catalysts (e.g., iridium complexes) to control stereochemistry at the azetidine ring. Key strategies:

- Chiral ligands : Use of phosphine or N-heterocyclic carbene ligands to induce asymmetry during sulfonylation or cyclization steps .

- Validation : Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralpak® columns) quantifies enantiomeric excess (e.g., 97% ee as reported in analogous syntheses) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy : H NMR (400 MHz) identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyridine sulfonyl groups at δ 8.1–8.6 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and torsional strain in the azetidine-oxadiazole core .

- HRMS : High-resolution mass spectrometry (ESI+) verifies the molecular formula (e.g., [M+H]⁺ at m/z 375.08 for C₁₆H₁₃N₄O₃S₂) .

Advanced: How do computational methods like DFT aid in predicting reactivity and pharmacological properties?

Answer:

- Reactivity prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites, guiding functionalization strategies .

- Pharmacokinetics : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like ERK1/2 or IGF II receptor-binding proteins, as seen in structurally related oxadiazoles .

Basic: What biological activities are reported for oxadiazole derivatives with similar structural motifs?

Answer:

- Anticancer activity : Analogous compounds (e.g., 5-(3-chlorothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole) induce apoptosis via G₁ phase arrest and caspase activation in breast cancer cell lines (T47D) .

- Antimicrobial effects : Thiophene and sulfonyl groups enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Advanced: What experimental approaches are used to resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

- SAR libraries : Synthesize derivatives with systematic substitutions (e.g., replacing pyridine with pyrimidine or varying sulfonyl groups) to isolate pharmacophore contributions .

- Mechanistic studies : Photoaffinity labeling (e.g., using I-radiolabeled probes) identifies molecular targets like TIP47, an apoptosis-regulatory protein .

- In vivo validation : MX-1 xenograft models assess tumor growth inhibition, with pharmacokinetic profiling (e.g., AUC, Cmax) guiding dose optimization .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.

- Analysis : Monitor degradation via UPLC-MS; thiophene and oxadiazole rings are prone to hydrolysis under extreme pH .

Advanced: What strategies improve solubility and bioavailability without compromising activity?

Answer:

- Prodrug design : Introduce phosphate or acetate esters at the azetidine nitrogen to enhance aqueous solubility .

- Nanocarriers : Encapsulate in PEGylated liposomes, improving plasma half-life (e.g., from 2h to 8h in rodent models) .

Basic: What safety and toxicity screening protocols are recommended for preclinical studies?

Answer:

- In vitro assays : Cytotoxicity (MTT assay on HEK293 cells), hERG channel inhibition (patch-clamp), and Ames test for mutagenicity .

- In vivo : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis of liver/kidney tissues .

Advanced: How can target engagement be validated in complex biological systems?

Answer:

- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .

- CRISPR-Cas9 knockout : Validate target dependency by comparing compound efficacy in wild-type vs. TIP47-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.